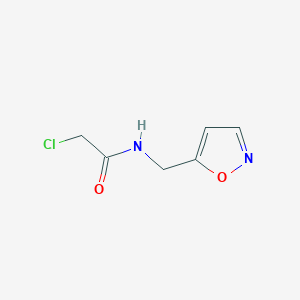![molecular formula C13H16N2O2 B6633668 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one, also known as TMT or trimethylthiazoline, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that is commonly found in the urine of predators, and it has been shown to induce fear and anxiety in rodents.
科学的研究の応用
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has been widely used in scientific research to study fear and anxiety in rodents. It has been shown to induce a variety of behavioral and physiological responses, including freezing, increased heart rate, and increased corticosterone levels. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has also been used to study the neural mechanisms underlying fear and anxiety, and it has been shown to activate the amygdala and other brain regions involved in the stress response.
作用機序
The exact mechanism of action of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one is not fully understood, but it is believed to act as a potent odorant that activates the olfactory system and triggers a fear response. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one may also interact with other sensory systems, such as the trigeminal nerve, to induce physiological responses.
Biochemical and Physiological Effects:
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has been shown to induce a variety of biochemical and physiological effects in rodents, including increased corticosterone levels, increased heart rate, and changes in neurotransmitter levels. 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has also been shown to activate the immune system and induce inflammation.
実験室実験の利点と制限
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one is a useful tool for studying fear and anxiety in rodents, as it reliably induces a fear response and can be easily administered. However, 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one has some limitations, including its volatility and potential to evaporate quickly, which can make it difficult to control the concentration and exposure time. Additionally, 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one may not be a suitable model for all types of anxiety disorders, as it primarily induces a fear response rather than generalized anxiety.
将来の方向性
There are many potential future directions for 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one research. One area of interest is the neural mechanisms underlying the fear response to 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one, and how these mechanisms may differ from other fear-inducing stimuli. Another area of interest is the potential use of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one as a therapeutic tool for anxiety disorders, either through direct administration or through the development of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one-based drugs. Finally, there is a need for further research on the potential long-term effects of 6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one exposure, particularly in terms of immune function and inflammation.
合成法
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2,4,6-trimethylphenol with thionyl chloride, followed by the addition of hydrazine hydrate and sulfuric acid. The resulting compound is then purified using chromatography techniques.
特性
IUPAC Name |
6,9,10-trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-4-6-9-10-7-13(2,17-11(8)9)15(3)12(16)14-10/h4-6,10H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKCVSHCDMUYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CC(O2)(N(C(=O)N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)
![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)